molecular formula C13H18N4O3S B2888489 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione CAS No. 442864-78-0

8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2888489
CAS No.: 442864-78-0
M. Wt: 310.37
InChI Key: DFJQXVSIKDOODI-UHFFFAOYSA-N
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Description

8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Core: The purine core is synthesized through a series of reactions involving condensation and cyclization of appropriate starting materials.

    Introduction of Functional Groups: The hydroxypropylthio, methyl, and methylallyl groups are introduced through nucleophilic substitution and addition reactions.

    Final Assembly: The final compound is assembled through a series of coupling reactions under controlled conditions, often involving catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This typically involves:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Including crystallization, distillation, and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the purine core or the substituent groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride for reduction reactions.

    Catalysts: Transition metal catalysts like palladium or platinum for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.

Scientific Research Applications

8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular processes.

Comparison with Similar Compounds

8-((3-hydroxypropyl)thio)-3-methyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione can be compared with other purine derivatives, such as:

    Caffeine: A well-known stimulant with a similar purine core but different substituents.

    Theophylline: Used in respiratory diseases, also a purine derivative with distinct functional groups.

    Adenosine: A naturally occurring purine nucleoside involved in various physiological processes.

The uniqueness of this compound lies in its specific substituents, which confer unique chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

8-(3-hydroxypropylsulfanyl)-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-8(2)7-17-9-10(14-13(17)21-6-4-5-18)16(3)12(20)15-11(9)19/h18H,1,4-7H2,2-3H3,(H,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFJQXVSIKDOODI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=C(N=C1SCCCO)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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